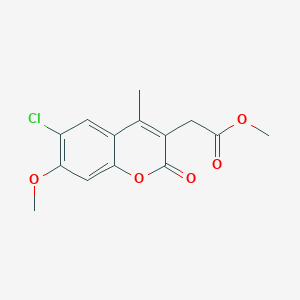

methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5/c1-7-8-4-10(15)12(18-2)6-11(8)20-14(17)9(7)5-13(16)19-3/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUARLGDLFWOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Starting Material Preparation: : The synthesis begins with the preparation of the starting material, 6-chloro-7-methoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

-

Esterification: : The resulting 6-chloro-7-methoxy-4-methylcoumarin undergoes esterification with methyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the acetate group at the 3-position of the chromen-2-one core.

-

Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

-

Substitution Reactions: : The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Oxidation and Reduction: : The chromen-2-one core can be subjected to oxidation or reduction reactions. For example, the carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

-

Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced chromen-2-one derivatives.

Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. Research indicates that compounds in this class exhibit significant activity against various bacterial strains and fungi.

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been tested against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating comparable efficacy to standard antibiotics like ciprofloxacin and chloromycin .

- Fungal Activity : In vitro tests have indicated that this compound possesses antifungal properties, particularly against Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) values suggest that it could be a viable candidate for developing new antifungal agents .

Anticancer Potential

The anticancer applications of this compound have been explored through various studies:

- Cell Line Studies : Research has demonstrated that coumarin derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells. These studies suggest that the compound may inhibit cell proliferation and promote programmed cell death through various mechanisms, such as the activation of caspases and modulation of signaling pathways involved in cell survival .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown potential synergistic effects, enhancing the efficacy of existing treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Drug Development and Synthesis

The synthesis of this compound is relatively straightforward, making it an attractive candidate for pharmaceutical development:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving the functionalization of coumarin derivatives through acetylation reactions .

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets, further supporting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate with structurally related compounds (see ):

Key Observations:

Substituent Effects on Bioactivity: The 7-methoxy group in the target compound may enhance metabolic stability compared to the 7-hydroxy analogue , which is prone to oxidation. 7-allyloxy in introduces steric bulk, possibly affecting receptor binding.

Synthetic Accessibility :

- The target compound’s synthesis likely follows methods similar to (K₂CO₃-mediated alkylation) or (ZnCl₂-catalyzed cyclization).

- Ethyl/methyl ester derivatives (e.g., ) are more synthetically tractable than carboxylic acid analogues (e.g., ) due to milder reaction conditions.

Physicochemical Properties :

- The methyl ester in the target compound offers better volatility for GC-MS analysis compared to carboxylic acids.

- Chloro and methyl groups collectively increase LogP values, suggesting enhanced blood-brain barrier penetration relative to polar derivatives like .

Crystallographic and Computational Studies :

Biological Activity

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, with the chemical formula C₁₄H₁₃ClO₅ and CAS Number 919751-92-1, is a coumarin derivative known for its diverse biological activities. This compound is part of a larger class of molecules that have garnered attention due to their potential therapeutic uses, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClO₅ |

| Molecular Weight | 296.70 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of coumarins to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

-

Case Studies :

- A study demonstrated that derivatives similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- Another research highlighted that compounds with electron-donating groups, such as methyl or methoxy groups, showed enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Coumarins have been investigated for their ability to induce apoptosis in cancer cells.

- Cell Line Studies : In vitro studies have shown that coumarin derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic signals and cell cycle arrest.

-

Research Findings :

- A specific study indicated that certain coumarin derivatives could reduce the viability of breast cancer cell lines by up to 70% at concentrations as low as 10 µM .

- The structure–activity relationship (SAR) analysis revealed that modifications on the coumarin scaffold significantly influence anticancer efficacy, with halogen substitutions enhancing activity against certain cancer types .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increases antibacterial potency |

| Methoxy group | Enhances anticancer activity |

| Chlorine atom | Modulates toxicity and efficacy |

Q & A

Basic: What are the optimal synthetic routes for methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, and how can reaction yields be improved?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, describes a method for a structurally similar coumarin derivative:

- Procedure : React 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in dry DMF using K₂CO₃ as a base at 80°C for 10 hours. Purify via crystallization (ethanol) to achieve ~82% yield.

- Optimization : Use anhydrous solvents, controlled heating (80–100°C), and stoichiometric excess of alkylating agents (e.g., ethyl bromoacetate) to improve yields. Monitor reactions via TLC (n-hexane/ethyl acetate, 3:1) for timely termination .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : Assign signals for the coumarin core (e.g., δ 6.1–6.3 ppm for H-3, δ 3.8–4.2 ppm for methoxy/acetate groups) .

- X-ray Crystallography : Resolve the chromen-2-one ring and substituent orientations. reports bond angles (e.g., C7-O-C8 = 117.2°) and torsional parameters for analogous structures .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 308.03 [M+H]⁺) using high-resolution MS .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Refer to SDS guidelines for coumarin derivatives ( ):

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Storage : Dry, cool conditions (<25°C) in airtight containers to prevent hydrolysis of the ester group.

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid exposure to heat/flames due to potential decomposition into toxic byproducts (e.g., CO, Cl⁻) .

Advanced: How can mechanistic contradictions in the compound’s reactivity under acidic vs. basic conditions be resolved?

Answer:

- Acidic Conditions : The ester group may hydrolyze to carboxylic acid, while the chromen-2-one ring remains stable. notes that ZnCl₂ catalysis in dioxane promotes cyclization without ring degradation.

- Basic Conditions : The methoxy group may undergo demethylation. Use pH-controlled experiments (pH 7–9) and monitor via HPLC to identify intermediates. Cross-validate with computational models (e.g., DFT for transition states) .

Advanced: What methodologies are used to assess its antimicrobial or anticancer bioactivity?

Answer:

- Antimicrobial Assays : Follow ’s protocol for Schiff base derivatives:

- Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion (MIC ≤ 25 µg/mL).

- Validate via time-kill assays and synergy studies with standard antibiotics.

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). highlights chromone derivatives’ IC₅₀ values (5–20 µM) via mitochondrial disruption .

Advanced: How can molecular docking and ADMET studies predict its pharmacokinetic profile?

Answer:

- Docking : Use AutoDock Vina to model interactions with targets (e.g., Topoisomerase II, ). Key residues (e.g., ASP-541) bind the coumarin core via H-bonds.

- ADMET Predictions : Employ SwissADME or ADMETlab:

Advanced: How to address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

Answer:

- Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃; δ values vary by 0.1–0.3 ppm.

- Crystallographic Validation : Cross-check with ’s X-ray data (bond lengths/angles) to resolve ambiguities in proton assignments.

- Quantum Calculations : Use Gaussian09 to simulate NMR spectra and match experimental peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.